molecular formula C17H13N3O3 B15083465 3-(3-Nitrophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde

3-(3-Nitrophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B15083465
M. Wt: 307.30 g/mol
InChI Key: BWJOWGSSDMKGTP-UHFFFAOYSA-N
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Description

3-(3-Nitrophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of a nitrophenyl group, a tolyl group, and a carbaldehyde group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Nitrophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 3-nitrobenzaldehyde with P-tolylhydrazine under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Nitrophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the nitro group.

Major Products

    Oxidation: 3-(3-Nitrophenyl)-1-P-tolyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 3-(3-Aminophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Nitrophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(3-Nitrophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a phenyl group instead of a tolyl group.

    3-(4-Nitrophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde: Similar structure but with the nitro group in the para position.

    3-(3-Nitrophenyl)-1-P-tolyl-1H-pyrazole-5-carbaldehyde: Similar structure but with the carbaldehyde group in the 5-position.

Uniqueness

3-(3-Nitrophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde is unique due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity. The presence of both the nitro and carbaldehyde groups provides multiple sites for chemical modification, making it a versatile compound for various applications.

Properties

Molecular Formula

C17H13N3O3

Molecular Weight

307.30 g/mol

IUPAC Name

1-(4-methylphenyl)-3-(3-nitrophenyl)pyrazole-4-carbaldehyde

InChI

InChI=1S/C17H13N3O3/c1-12-5-7-15(8-6-12)19-10-14(11-21)17(18-19)13-3-2-4-16(9-13)20(22)23/h2-11H,1H3

InChI Key

BWJOWGSSDMKGTP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C=O

Origin of Product

United States

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